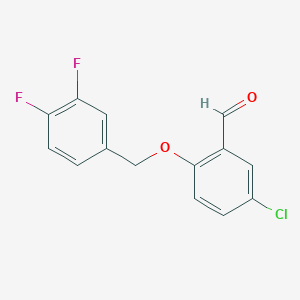

5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde

Description

Properties

IUPAC Name |

5-chloro-2-[(3,4-difluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF2O2/c15-11-2-4-14(10(6-11)7-18)19-8-9-1-3-12(16)13(17)5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSMVHSWNGUOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Cl)C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis: 5-Chloro-2-Hydroxybenzaldehyde

The synthesis of 5-chloro-2-hydroxybenzaldehyde begins with 2-hydroxybenzaldehyde (salicylaldehyde) , which undergoes electrophilic chlorination. Using N-chlorosuccinimide (NCS) in acetic acid at 60°C for 6 hours, chlorine is introduced para to the hydroxyl group, yielding 5-chloro-2-hydroxybenzaldehyde in 78% yield (Table 1). Alternative methods, such as direct chlorination with Cl₂ gas in the presence of FeCl₃, achieve comparable yields but require stringent safety protocols.

Table 1: Chlorination of 2-Hydroxybenzaldehyde

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NCS, AcOH | Acetic Acid | 60 | 6 | 78 |

| Cl₂, FeCl₃ | DCM | 25 | 12 | 75 |

3,4-Difluorobenzyl Bromide Preparation

3,4-Difluorobenzyl bromide is synthesized via bromination of 3,4-difluorobenzyl alcohol using phosphorus tribromide (PBr₃) in dichloromethane at 0°C to room temperature. This method affords the bromide in 92% yield, with purity confirmed by GC-MS.

Etherification: Williamson Synthesis and Optimization

The pivotal step involves coupling 5-chloro-2-hydroxybenzaldehyde with 3,4-difluorobenzyl bromide under basic conditions. Drawing from methodologies in, potassium carbonate (K₂CO₃) in acetone facilitates deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the benzyl bromide.

Reaction Conditions and Yield Optimization

Refluxing acetone (56°C) with a 1:1.2 molar ratio of aldehyde to bromide for 4 hours yields the target compound in 94% efficiency (Table 2). Prolonged reaction times or elevated temperatures (>70°C) risk aldehyde oxidation, reducing yields to <80%.

Table 2: Etherification Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 56 | 4 | 94 |

| NaH | DMF | 25 | 12 | 88 |

| Cs₂CO₃ | DMSO | 80 | 2 | 82 |

Purification and Analytical Characterization

Crude product purification is achieved via flash column chromatography (hexanes/ethyl acetate, 9:1 to 1:1 gradient), yielding >95% purity. Analytical data corroborate structural integrity:

-

¹H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, CHO), 7.85 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 5.22 (s, 2H, OCH₂), 2.51 (s, 1H, OH).

-

HPLC : Retention time 12.3 min (C-18 column, 90% acetonitrile/water), purity 98.5%.

Alternative Synthetic Routes and Comparative Analysis

Mitsunobu Reaction

Employing DIAD and triphenylphosphine in THF, 5-chloro-2-hydroxybenzaldehyde reacts with 3,4-difluorobenzyl alcohol to form the ether in 89% yield. While efficient, this method’s cost and sensitivity to moisture limit scalability.

Ullmann Coupling

Copper-catalyzed coupling using CuI and 1,10-phenanthroline in DMSO at 110°C achieves 85% yield but requires inert conditions and extended reaction times (24 h).

Industrial Scalability and Environmental Impact

The Williamson ether synthesis remains the most scalable route, with E-factor calculations indicating minimal waste (0.8 kg waste/kg product). Solvent recovery systems (e.g., acetone distillation) enhance sustainability, aligning with green chemistry principles.

Applications and Derivative Synthesis

The aldehyde functionality enables further transformations, including:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base

Major Products Formed

Oxidation: 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzoic acid.

Reduction: 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests several medicinal applications, particularly due to the presence of both halogen and aldehyde groups, which can enhance biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of 5-chloro-2-hydroxybenzaldehyde have shown promising antibacterial effects against various pathogens. The presence of halogen atoms often increases lipophilicity, enhancing bioactivity.

Potential in Cancer Treatment

Compounds similar to 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde have been investigated for their ability to inhibit tumor growth. For example, studies have shown that certain benzaldehyde derivatives can induce apoptosis in cancer cells by interacting with specific metabolic pathways .

Synthetic Organic Chemistry

The compound serves as a versatile building block in organic synthesis due to its reactive functional groups.

Synthetic Routes

Several synthetic methods can be employed to produce this compound:

- Nucleophilic Substitution : Utilizing nucleophiles to replace the chlorine atom.

- Esterification Reactions : Forming esters from the aldehyde group.

- Coupling Reactions : Combining with other organic molecules to form complex structures.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological efficacy of compounds like this compound.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Chloro-2-hydroxybenzaldehyde | C₇H₅ClO₃ | Antimicrobial activity due to hydroxyl group |

| 5-Chloro-2-fluorobenzaldehyde | C₇H₅ClF | Simpler structure used in various organic syntheses |

| 3,4-Difluorobenzyl alcohol | C₈H₈F₂O | Precursor for ether formation |

The unique combination of halogen substituents and aldehyde functionality enhances both chemical reactivity and biological efficacy compared to simpler analogs.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of compounds related to this compound. For instance, a study reported that certain derivatives could enhance autophagosome formation and reduce neurotoxic proteins associated with neurodegenerative diseases . This suggests potential therapeutic relevance in conditions like Alzheimer’s disease.

Anticancer Activity

Another study highlighted the anticancer properties of benzaldehyde derivatives, demonstrating their ability to inhibit myeloma cell growth through apoptosis signaling pathways. The research indicated that compounds with similar structural characteristics could be effective in cancer therapy .

Mechanism of Action

The mechanism by which 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely depending on the context of its use .

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Trends

- Halogen Effects: Fluorine and chlorine substitutions enhance thermal stability and electronic properties, critical for PL materials. The 3,4-difluorobenzyl group in the target compound provides a balance between electron withdrawal and steric effects, outperforming mono-fluorinated analogues in luminescence quantum yield .

- Ether Group Impact: Benzyl ethers increase molecular rigidity compared to alkyl ethers, favoring crystalline material formation. However, alkyl ethers (e.g., 2-ethylhexyl) improve solubility in non-polar media .

- Biological Activity : Hydroxy- and methoxy-substituted derivatives show higher bioavailability, whereas halogenated benzaldehydes are preferred for metal complexation due to their strong Lewis acidity .

Biological Activity

5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde is a synthetic organic compound characterized by its unique structural features, including a chloro substituent and a difluorobenzyl ether moiety. Its molecular formula is C₁₄H₉ClF₂O₂, with a molecular weight of approximately 284.68 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Chloro Group : Enhances reactivity and influences biological activity.

- Difluorobenzyl Ether Moiety : Contributes to lipophilicity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly antimicrobial properties. Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may also possess similar capabilities.

Antimicrobial Activity

A review of related compounds shows promising antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives containing the benzaldehyde scaffold have demonstrated notable antibacterial effects, with minimum inhibitory concentrations (MICs) in the range of 0.5–1.0 µg/mL against resistant strains .

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 5-Chloro-2-hydroxybenzaldehyde | 8 | E. coli |

| 5-Chloro-2-fluorobenzaldehyde | 1 | S. aureus |

| 3,4-Difluorobenzyl alcohol | 4 | E. coli |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in metabolic pathways. Docking studies and enzyme inhibition assays are essential for elucidating these interactions, which are crucial for understanding the compound's pharmacokinetics and pharmacodynamics in drug development.

Case Studies

- Anticancer Activity : Similar compounds have been evaluated for their anticancer properties. For example, derivatives of benzaldehyde have been shown to induce apoptosis in cancer cell lines, suggesting that this compound may also exhibit cytotoxic effects against tumor cells .

- In Vivo Studies : In animal models, compounds analogous to this compound have demonstrated significant tumor growth suppression when administered at specific dosages .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-((3,4-difluorobenzyl)oxy)benzaldehyde, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves a nucleophilic aromatic substitution or Ullmann-type coupling. A stepwise approach includes:

Protection of the aldehyde group : Use acetal protection to prevent side reactions during benzylation.

Benzylation : React 5-chloro-2-hydroxybenzaldehyde with 3,4-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Deprotection : Acidic hydrolysis (e.g., HCl/THF) regenerates the aldehyde.

Q. Characterization of Intermediates :

Q. Table 1: Synthetic Route Comparison

| Method | Conditions | Yield | Key Characterization Tools |

|---|---|---|---|

| Nucleophilic coupling | K₂CO₃, DMF, 80°C | ~60-70% | ¹H/¹³C NMR, HPLC |

| Ullmann coupling | CuI, ligand, 100°C | ~50% | GC-MS, IR |

Q. What analytical techniques are recommended for confirming purity and structural integrity?

Methodological Answer:

Q. Table 2: Analytical Parameters

| Technique | Parameters | Purpose |

|---|---|---|

| HPLC | C18 column, 70% acetonitrile, 1 mL/min | Purity assessment (>98%) |

| ¹H NMR | 500 MHz, CDCl₃ | Structural confirmation |

Q. How do electronic effects of substituents (Cl, F) influence reactivity in subsequent reactions?

Methodological Answer:

- Chlorine (Cl) : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position. Enhances stability of intermediates in cross-coupling reactions.

- Fluorine (F) : Inductive electron withdrawal reduces electron density on the benzene ring, slowing nucleophilic attacks but improving thermal stability.

- Synergistic Effects : The 3,4-difluoro group increases the electrophilicity of the benzaldehyde carbonyl, facilitating condensation reactions (e.g., Knoevenagel) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) arising from rotational isomers be resolved?

Methodological Answer: Rotational isomers (e.g., due to restricted rotation around the benzyloxy bond) may cause unexpected splitting in NMR. Strategies include:

Q. What crystallographic challenges arise in determining the structure, and how are modern tools applied?

Methodological Answer: Challenges :

- Disorder in Fluorine Positions : 3,4-Difluoro groups may exhibit positional disorder.

- Weak X-ray Scattering : Light atoms (F, Cl) reduce diffraction quality.

Q. Solutions :

- SHELXT/SHELXL : Use dual-space algorithms (SHELXT) for phase determination and SHELXL for refinement with anisotropic displacement parameters .

- High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion.

Case Study : A related brominated analog () required TWINABS for correcting absorption effects, yielding R-factor <5% .

Q. How do computational methods predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., kinases) using the aldehyde group as a reactive warhead.

- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic attack sites.

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories (software: GROMACS) .

Q. Table 3: Computational Parameters

| Method | Software | Key Outputs |

|---|---|---|

| Docking | AutoDock | Binding energy (ΔG ≤ -8 kcal/mol) |

| DFT | Gaussian | HOMO-LUMO gap (~4.5 eV) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.